N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound featuring a pyrazole and pyridine ring system
Mechanism of Action
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
The compound interacts with its target, NAMPT, by activating it . The activation of NAMPT enhances the NAD+ salvage pathway, thereby increasing the availability of NAD+ for various biological processes .
Biochemical Pathways
The activation of NAMPT affects the NAD+ salvage pathway . This pathway is crucial for maintaining the cellular levels of NAD+, which is a coenzyme involved in redox reactions, cellular respiration, and energy metabolism . By enhancing this pathway, the compound indirectly influences these vital cellular processes.
Pharmacokinetics
The compound’s interaction with multiple cyp isoforms suggests that it may undergo metabolism by these enzymes
Result of Action
The activation of NAMPT by the compound leads to an increase in the cellular levels of NAD+ . This can have various molecular and cellular effects, depending on the specific cellular context. For instance, it could enhance energy metabolism, support cellular repair mechanisms, or influence aging processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps. One common approach includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Pyridine ring synthesis: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis or other suitable methods.
Coupling of the pyrazole and pyridine rings: This step often involves a Buchwald-Hartwig amination or a similar coupling reaction.
Formation of the cyclohexene carboxamide: This can be done through a nucleophilic substitution reaction, where the amine group from the pyrazole-pyridine intermediate reacts with a cyclohexene carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium hydride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly kinase inhibitors or other enzyme inhibitors.
Pharmacology: The compound can be studied for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biology: The compound can be used in biochemical assays to study enzyme activity or protein interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- N-methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 1-methylpyrazole-4-boronic acid pinacol ester
Uniqueness
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is unique due to its specific combination of a pyrazole and pyridine ring system with a cyclohexene carboxamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-21-12-16(11-20-21)15-7-13(8-18-10-15)9-19-17(22)14-5-3-2-4-6-14/h2-3,7-8,10-12,14H,4-6,9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJXWNFABZRMAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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